molecular formula C7H11NO2 B3029495 Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate CAS No. 681260-04-8

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate

Cat. No.: B3029495
CAS No.: 681260-04-8
M. Wt: 141.17 g/mol
InChI Key: HEPZUSCSZCGDFO-IYSWYEEDSA-N
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Description

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its strained nature and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method includes the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained nature allows it to participate in unique chemical transformations, which can modulate biological pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate
  • Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate

Uniqueness

Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and an ethenyl group on the cyclopropane ring. This combination of features imparts distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-5-4-7(5,8)6(9)10-2/h3,5H,1,4,8H2,2H3/t5-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPZUSCSZCGDFO-IYSWYEEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@H]1C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463301
Record name Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-04-8
Record name Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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